MX107 - 2170102-50-6

MX107

Catalog Number: EVT-275806
CAS Number: 2170102-50-6
Molecular Formula: C24H28N2O2
Molecular Weight: 376.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MX107 is a survivin inhibitor which induces degradation of XIAP and/or cIAP1, and suppresses genotoxic NF-kappaB activation.
Overview

MX107 is a small molecule compound classified as a survivin inhibitor. It has garnered attention in the field of cancer research due to its ability to induce the degradation of survivin and other inhibitor-of-apoptosis proteins (IAPs). This action inhibits the activation of nuclear factor kappa B (NF-κB) that is induced by DNA damage, which is critical in regulating cell survival and apoptosis.

Source and Classification

MX107 was developed as part of ongoing research into targeted cancer therapies. It falls under the category of anticancer agents and specifically targets pathways involved in cell survival and apoptosis. The compound's mechanism of action is particularly relevant for cancers that exhibit overexpression of survivin, a protein that inhibits apoptosis and is associated with poor prognosis in various malignancies.

Synthesis Analysis

Methods

The synthesis of MX107 involves several key steps, typically starting from commercially available precursors. While specific proprietary methods may vary, general synthetic pathways include:

  1. Formation of key intermediates: Initial reactions often involve coupling reactions to form the core structure.
  2. Functional group modifications: These may include oxidation or reduction steps to introduce necessary functional groups.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and selectivity.

Molecular Structure Analysis

Structure

The molecular structure of MX107 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. The structural formula can be represented as follows:

  • Molecular Formula: C₁₄H₁₃ClN₄O
  • Molecular Weight: Approximately 290.73 g/mol

Data

Structural data obtained from crystallographic analysis provide insights into the spatial arrangement of atoms within the molecule, which is essential for understanding its interaction with biological targets.

Chemical Reactions Analysis

Reactions

MX107 undergoes various chemical reactions that can be characterized by:

  1. Degradation pathways: In biological systems, MX107 can interact with cellular components leading to its degradation.
  2. Binding interactions: The compound's ability to bind to survivin and IAPs can be studied using affinity assays.

Technical Details

Kinetic studies may reveal the rates at which MX107 interacts with its targets, providing insights into its efficacy as an inhibitor.

Mechanism of Action

Process

The mechanism by which MX107 exerts its effects involves:

  1. Binding to survivin: MX107 binds to the survivin protein, leading to its degradation.
  2. Inhibition of NF-κB activation: By degrading survivin, MX107 disrupts the signaling pathways that promote cell survival, thereby sensitizing cancer cells to apoptosis.

Data

Experimental data from cell viability assays demonstrate that treatment with MX107 leads to increased apoptosis in cancer cell lines that overexpress survivin.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with thiols and other nucleophiles due to the presence of electrophilic centers within its structure.
Applications

MX107 has potential applications in:

  1. Cancer therapy: As a therapeutic agent targeting survivin overexpression in tumors.
  2. Research tool: For studying apoptotic pathways and cellular responses to DNA damage.
  3. Combination therapies: May be used in conjunction with other chemotherapeutic agents to enhance therapeutic efficacy.
Introduction to MX107: Survivin-Targeted Therapeutic Development

Molecular Classification of MX107 as a Small-Molecule Survivin Inhibitor

MX107 belongs to the chemical class of survivin-specific inhibitors that directly bind to survivin protein, disrupting its functional interactions. It is classified as a small-molecule therapeutic with a molecular weight of 376.49 g/mol (chemical formula: C₂₄H₂₈N₂O₂), enabling efficient cellular penetration. The compound specifically targets survivin's baculoviral IAP repeat (BIR) domain – the structural element essential for its protein-protein interactions and anti-apoptotic functions. Unlike pan-IAP inhibitors that broadly target multiple IAP family members, MX107 demonstrates selective binding affinity for survivin homodimers, minimizing potential off-target effects on other IAPs like XIAP or cIAP1/2. This specificity is pharmacologically significant given survivin's unique position as both an apoptosis regulator and mitotic factor, with particularly pronounced overexpression in aggressive cancers including triple-negative breast cancer (TNBC) where it contributes to chemoresistance [1] [4] [7].

  • Molecular Recognition Features: MX107's chemical structure enables interaction with key residues in the survivin BIR domain dimer interface, disrupting survivin's binding to pro-apoptotic effectors like Smac/DIABLO and interfering with its role in chromosome segregation during mitosis.
  • Cellular Target Profile: Biochemical assays confirm MX107 induces proteasomal degradation of survivin and reduces its interaction with downstream effectors in the caspase activation cascade, distinguishing it from earlier-generation IAP inhibitors that primarily functioned as SMAC mimetics [1] [4].

Historical Context: Evolution of IAP-Targeted Anticancer Agents

The development of MX107 represents a significant milestone in the evolutionary trajectory of IAP-targeted therapeutics, which has progressed through distinct technological generations:

  • First-Generation Approaches (2000-2010): Focused on antisense oligonucleotides (e.g., LY2181308 targeting survivin mRNA) and peptide-based inhibitors designed to mimic the AVPI (Ala-Val-Pro-Ile) motif of endogenous SMAC (Second Mitochondria-derived Activator of Caspases). These agents faced limitations including poor pharmacokinetic properties, limited tissue penetration, and insufficient target specificity [3] [8].

  • Second-Generation SMAC Mimetics (2010-2020): Featured monovalent and bivalent small molecules (e.g., birinapant, ASTX660) designed to bind BIR domains of multiple IAPs. While demonstrating improved pharmaceutical properties, these agents exhibited broad IAP inhibition affecting XIAP, cIAP1, and cIAP2, sometimes leading to unpredictable NF-κB pathway modulation and dose-limiting toxicities [6] [8].

  • Third-Generation Target-Specific Agents: MX107 exemplifies this contemporary approach with its survivin-selective targeting, leveraging advanced structural biology insights to achieve precise molecular interference. This evolution reflects the field's shift toward targeted disruption of specific IAP members whose dysregulation drives particular cancer phenotypes, moving beyond broad IAP antagonism [1] [4] [7].

Table 1: Evolution of IAP-Targeted Anticancer Agents

GenerationRepresentative AgentsPrimary TargetsKey Limitations
First (2000-2010)LY2181308 (antisense), Peptide AVPI derivativesSurvivin mRNA, Multiple IAPsPoor bioavailability, Rapid degradation
Second (2010-2020)Birinapant, ASTX660, LCL161XIAP, cIAP1/2, SurvivinNF-κB pathway complications, Hepatotoxicity
Third (Present)MX107Survivin-specificTumor microenvironment complexity

Biochemical Characteristics of MX107: Structural and Functional Overview

MX107 (CAS: 2170102-50-6) possesses distinctive structural features that underpin its mechanism of action and biological activity. Its chemical structure incorporates a bicyclic core with extended hydrophobic substituents that facilitate interaction with the survivin dimer interface. The SMILES string (OC₁=C₂N=CC=CC₂=C(COCC₃=CC=C(CC)C=C₃)C=C₁CN₄CCCC₄) reveals key elements including a hydroxyl-substituted indole moiety connected via an ethoxy linker to a substituted benzene ring, with a pyrrolidine termination [1] [4].

Mechanistic Actions:

  • Survivin Degradation: MX107 binding induces conformational changes in survivin that promote its ubiquitin-mediated proteasomal degradation, effectively reducing intracellular survivin levels by >70% within 24 hours of treatment in TNBC models [1] [4].
  • Apoptosis Promotion: By depleting survivin, MX107 removes its inhibition of caspase-3 and -7, permitting caspase activation and execution of apoptosis in response to genotoxic stress. This mechanism is particularly effective in synergizing with DNA-damaging agents like doxorubicin [4] [10].
  • NF-κB Pathway Modulation: MX107 inhibits NF-κB activation induced by DNA-damaging agents, disrupting a key survival pathway in cancer cells. This occurs through MX107-mediated degradation of XIAP and cIAP1, which normally activate NF-κB through RIP1 ubiquitination [1] [3].
  • Mitotic Disruption: As survivin is essential for proper chromosomal segregation during mitosis, MX107 treatment induces mitotic defects including multipolar spindles, failed cytokinesis, and multinucleation, ultimately leading to mitotic catastrophe [7] [10].

Table 2: Key Biochemical and Functional Properties of MX107

PropertySpecificationBiological Significance
Molecular Weight376.49 g/molOptimal for cellular penetration
Chemical FormulaC₂₄H₂₈N₂O₂Balanced hydrophobicity for solubility and membrane permeability
Primary TargetSurvivin BIR domainDirect interference with apoptosis inhibition and mitotic regulation
IC₅₀ (TNBC cells)3.1 μM (MDA-MB-231)Potency in aggressive breast cancer model
Key MechanismSurvivin degradationReduces survivin protein levels by >70%
Synergistic CombinationsDoxorubicin, Genotoxic agentsEnhances tumoricidal efficacy in preclinical models

Functional Interactions: MX107 exhibits concentration-dependent suppression of TNBC cell proliferation, with half-maximal inhibitory concentration (IC₅₀) values of 3.1 μM in MDA-MB-231 cells. This potency correlates with its ability to significantly enhance the tumoricidal efficacy of doxorubicin in TNBC models, reducing the effective dose of the chemotherapeutic agent required for tumor growth inhibition. The compound's mechanism extends beyond survivin degradation to include downregulation of other IAPs including XIAP and cIAP1, creating a compounded pro-apoptotic effect [1] [4] [10].

The structural configuration of MX107 enables it to exploit the dimeric nature of survivin, which exists as a symmetric homodimer essential for its function in the chromosomal passenger complex. This represents a significant advance over earlier IAP antagonists that targeted monomeric BIR domains without consideration of higher-order protein organization. Current research focuses on further optimizing the pharmacophore structure to enhance binding affinity while maintaining selectivity for survivin over other BIR domain-containing proteins [7] [10].

Properties

CAS Number

2170102-50-6

Product Name

MX107

IUPAC Name

5-(((4-Ethylbenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol

Molecular Formula

C24H28N2O2

Molecular Weight

376.5

InChI

InChI=1S/C24H28N2O2/c1-2-18-7-9-19(10-8-18)16-28-17-21-14-20(15-26-12-3-4-13-26)24(27)23-22(21)6-5-11-25-23/h5-11,14,27H,2-4,12-13,15-17H2,1H3

InChI Key

HERDMVBOGPYRDY-UHFFFAOYSA-N

SMILES

OC1=C2N=CC=CC2=C(COCC3=CC=C(CC)C=C3)C=C1CN4CCCC4

Solubility

Soluble in DMSO

Synonyms

MX-107; MX 107; MX107

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.